
H-DL-Ser-DL-xiIle-Gly-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Lys-DL-Ala-DL-Leu-DL-Pro-DL-Val-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-xiIle-DL-Ala-DL-Leu-DL-Pro-DL-xiIle-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-DL-Ser-DL-xiIle-Gly-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Lys-DL-Ala-DL-Leu-DL-Pro-DL-Val-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-xiIle-DL-Ala-DL-Leu-DL-Pro-DL-xiIle-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Pro-OH” is a complex peptide consisting of multiple amino acids. This peptide sequence includes both standard amino acids like serine, alanine, phenylalanine, lysine, leucine, proline, and valine, as well as non-standard amino acids denoted by “xiIle”. Peptides like this one are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this one can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
科学的研究の応用
Chemistry
Peptides like this one are used as model compounds to study protein folding, stability, and interactions. They are also used in the development of new synthetic methodologies.
Biology
In biological research, such peptides can be used to study enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Peptides have therapeutic potential and are used in the development of peptide-based drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
作用機序
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, a peptide might inhibit an enzyme by binding to its active site, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
H-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Leu-DL-Pro-OH: A shorter peptide with similar amino acid composition.
H-DL-Ser-DL-Val-DL-Ala-DL-Phe-DL-Lys-DL-Leu-DL-Pro-OH: Another peptide with valine instead of isoleucine.
Uniqueness
The uniqueness of the compound lies in its specific sequence and the presence of non-standard amino acids like “xiIle”. This sequence can confer unique biological activities and properties not found in other peptides.
特性
分子式 |
C138H241N35O32 |
|---|---|
分子量 |
2902.6 g/mol |
IUPAC名 |
1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C138H241N35O32/c1-24-78(13)108(167-119(185)90(145)72-174)130(196)147-71-106(177)156-101(73-175)127(193)151-84(19)115(181)162-97(69-89-46-29-28-30-47-89)126(192)161-95(52-35-41-61-143)123(189)159-93(50-33-39-59-141)121(187)150-85(20)117(183)163-98(66-74(5)6)135(201)171-63-43-54-102(171)128(194)166-107(77(11)12)132(198)152-86(21)113(179)158-94(51-34-40-60-142)122(188)160-96(53-36-42-62-144)125(191)168-109(79(14)25-2)131(197)146-70-105(176)155-91(48-31-37-57-139)124(190)169-110(80(15)26-3)133(199)154-88(23)118(184)164-99(67-75(7)8)136(202)172-64-44-55-103(172)129(195)170-111(81(16)27-4)134(200)153-87(22)114(180)157-92(49-32-38-58-140)120(186)149-82(17)112(178)148-83(18)116(182)165-100(68-76(9)10)137(203)173-65-45-56-104(173)138(204)205/h28-30,46-47,74-88,90-104,107-111,174-175H,24-27,31-45,48-73,139-145H2,1-23H3,(H,146,197)(H,147,196)(H,148,178)(H,149,186)(H,150,187)(H,151,193)(H,152,198)(H,153,200)(H,154,199)(H,155,176)(H,156,177)(H,157,180)(H,158,179)(H,159,189)(H,160,188)(H,161,192)(H,162,181)(H,163,183)(H,164,184)(H,165,182)(H,166,194)(H,167,185)(H,168,191)(H,169,190)(H,170,195)(H,204,205) |
InChIキー |
ZACMMWJLLMNJIU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
![(1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14797597.png)
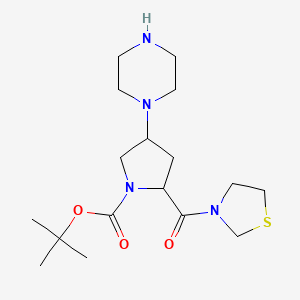

![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)
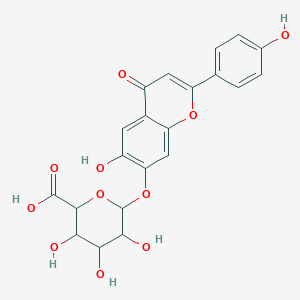
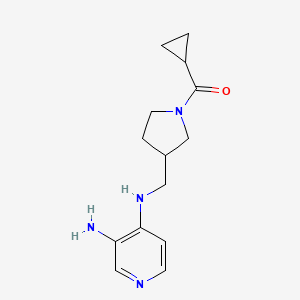
![(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)
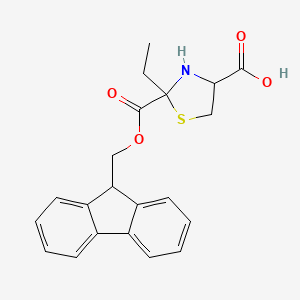
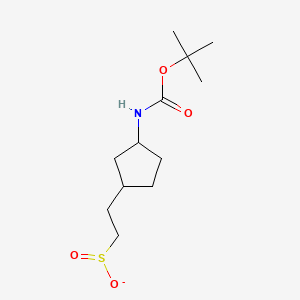
![7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14797632.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14797635.png)

